molecular formula C21H26N2O4 B12741798 Benzamide, N,N'-1,7-heptanediylbis(2-hydroxy- CAS No. 129944-86-1

Benzamide, N,N'-1,7-heptanediylbis(2-hydroxy-

Cat. No.: B12741798
CAS No.: 129944-86-1
M. Wt: 370.4 g/mol
InChI Key: ZJZGAMVKIGMKEE-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) is a chemical compound with the molecular formula C21H26N2O4. This compound belongs to the class of benzamides, which are derivatives of benzoic acid. Benzamides are known for their wide range of applications in various fields, including medicine, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzamide derivatives can lead to the formation of benzoic acid derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) involves its interaction with specific molecular targets and pathways. For instance, benzamides are known to inhibit certain enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific benzamide derivative and its application .

Comparison with Similar Compounds

Benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) can be compared with other benzamide derivatives such as:

  • Ethenzamide
  • Salicylamide
  • Moclobemide
  • Metoclopramide

These compounds share similar structural features but differ in their specific functional groups and applications. For example, ethenzamide is used as an analgesic, while moclobemide is an antidepressant . The uniqueness of benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

129944-86-1

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-hydroxy-N-[7-[(2-hydroxybenzoyl)amino]heptyl]benzamide

InChI

InChI=1S/C21H26N2O4/c24-18-12-6-4-10-16(18)20(26)22-14-8-2-1-3-9-15-23-21(27)17-11-5-7-13-19(17)25/h4-7,10-13,24-25H,1-3,8-9,14-15H2,(H,22,26)(H,23,27)

InChI Key

ZJZGAMVKIGMKEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCNC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

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